9-Benzylanthracene 9-Benzylanthracene
Brand Name: Vulcanchem
CAS No.: 1498-71-1
VCID: VC14454950
InChI: InChI=1S/C21H16/c1-2-8-16(9-3-1)14-21-19-12-6-4-10-17(19)15-18-11-5-7-13-20(18)21/h1-13,15H,14H2
SMILES:
Molecular Formula: C21H16
Molecular Weight: 268.4 g/mol

9-Benzylanthracene

CAS No.: 1498-71-1

Cat. No.: VC14454950

Molecular Formula: C21H16

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

9-Benzylanthracene - 1498-71-1

Specification

CAS No. 1498-71-1
Molecular Formula C21H16
Molecular Weight 268.4 g/mol
IUPAC Name 9-benzylanthracene
Standard InChI InChI=1S/C21H16/c1-2-8-16(9-3-1)14-21-19-12-6-4-10-17(19)15-18-11-5-7-13-20(18)21/h1-13,15H,14H2
Standard InChI Key OMKKTUHEEREHJB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

  • IUPAC Name: 9-(Phenylmethyl)anthracene

  • Molecular Formula: C₂₁H₁₆

  • Molecular Weight: 268.35 g/mol

  • CAS Registry Number: 1498-71-1

  • SMILES Notation: C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC=C2C4=CC=CC=C4

  • InChI Key: OMKKTUHEEREHJB-UHFFFAOYSA-N

The compound consists of an anthracene backbone fused with a benzyl group, creating a planar structure with extended conjugation. X-ray crystallography of related derivatives (e.g., dithioacetals) reveals dihedral angles between the anthracene core and substituents ranging from 49.21° to 58.79°, influencing its photophysical behavior .

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Density1.131 g/cm³
Boiling Point452°C at 760 mmHg
Flash Point221.2°C
Vapor Pressure6.2 × 10⁻⁸ mmHg (25°C)
LogP (Octanol-Water)5.58
Refractive Index1.696
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, DMF)

Spectroscopic Characteristics

  • UV-Vis Absorption: Anthracene derivatives typically exhibit absorption maxima near 256 nm (π→π* transitions) .

  • Fluorescence: Substituted anthracenes emit in the blue region (400–500 nm), with quantum yields modulated by substituent effects .

Synthesis and Reactivity

Cycloaddition Reactions

9-Benzylanthracene participates in (4+3) cycloadditions with α,α'-dibromoketones under Zn-Cu/Me₃SiCl conditions, yielding seven-membered ring adducts with 71% efficiency (Scheme 1) .

Scheme 1: (4+3) Cycloaddition of 9-Benzylanthracene with α,α'-Dibromoketones

9-Benzylanthracene+RC(O)CBr2Zn-Cu/Me3SiClCycloadduct (71%)\text{9-Benzylanthracene} + \text{RC(O)CBr}_2 \xrightarrow{\text{Zn-Cu/Me}_3\text{SiCl}} \text{Cycloadduct (71\%)}

Modern Catalytic Approaches

Ru-catalyzed electrocyclization of BN-aromatic enynes has been reported for BN-anthracenes, suggesting potential adaptations for benzyl-substituted variants .

Environmental and Biological Impact

Ecotoxicity

  • GHS Classification: H400 (Acute aquatic toxicity) and H410 (Chronic aquatic toxicity) .

  • Bioaccumulation: High LogP (5.58) indicates potential bioaccumulation in lipid-rich tissues .

Degradation Pathways

PAHs like 9-benzylanthracene undergo photodegradation and microbial oxidation, forming quinones and epoxides .

Applications in Materials Science

Catalytic and Polymer Chemistry

Anthracene derivatives serve as ligands in Zr(IV) complexes for alkyne coupling reactions, though 9-benzylanthracene’s role remains unexplored .

Recent Advances and Future Directions

Radical-Mediated Synthesis

Gas-phase reactions of benzyl radicals may form anthracene derivatives via excited-state dynamics, offering a novel route for 9-benzylanthracene synthesis under combustion-like conditions .

Computational Studies

DFT calculations predict regioselectivity in electrophilic substitutions at the 9-position, guiding functionalization strategies .

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